molecular formula C13H24N2O B3106484 (1-Cyclohexanecarbonylpiperidin-4-yl)methanamine CAS No. 1590187-38-4

(1-Cyclohexanecarbonylpiperidin-4-yl)methanamine

Cat. No.: B3106484
CAS No.: 1590187-38-4
M. Wt: 224.34 g/mol
InChI Key: VHGGUIKYZRVCOC-UHFFFAOYSA-N
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Description

(1-Cyclohexanecarbonylpiperidin-4-yl)methanamine is a piperidine derivative featuring a cyclohexanecarbonyl group at the 1-position and a methanamine substituent at the 4-position. The cyclohexanecarbonyl group may enhance lipophilicity, influencing blood-brain barrier penetration, while the methanamine side chain could serve as a site for functionalization or salt formation .

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-cyclohexylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h11-12H,1-10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGGUIKYZRVCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexanecarbonylpiperidin-4-yl)methanamine typically involves the reaction of cyclohexanecarbonyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Cyclohexanecarbonyl chloride reacts with piperidine in the presence of a base.
  • The resulting intermediate is then treated with methanamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexanecarbonylpiperidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Cyclohexanecarbonylpiperidin-4-yl)methanamine is a piperidine derivative characterized by a cyclohexane ring attached to a piperidine ring, further connected to a methanamine group.

Scientific Research Applications

This compound has applications in chemistry, biology, and industry. It is used as an intermediate in synthesizing complex organic molecules. The compound can be used in studying enzyme interactions and receptor binding. It can also be used in the production of agrochemicals and other industrial chemicals.

Chemical Reactions Analysis

This compound can undergo oxidation, reduction, and substitution reactions. Oxidation can form ketones or carboxylic acids, while reduction reactions can convert the carbonyl group to an alcohol. The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3. Reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 or sodium borohydride NaBH4NaBH_4 are commonly used. Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Preparation Methods

The synthesis of This compound typically involves the reaction of cyclohexanecarbonyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Cyclohexanecarbonyl chloride reacts with piperidine in the presence of a base.
  • The resulting intermediate is then treated with methanamine to form the final product.

Mechanism of Action

The mechanism of action of (1-Cyclohexanecarbonylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural or functional similarities with (1-Cyclohexanecarbonylpiperidin-4-yl)methanamine:

1-(1-Cyclopropanecarbonylpiperidin-4-yl)methanamine
  • Molecular Formula : C₁₀H₁₈N₂O
  • Molecular Weight : 182.27 g/mol
  • Key Features: Cyclopropanecarbonyl group replaces cyclohexanecarbonyl. Smaller ring size (cyclopropane vs. Higher polarity due to the smaller hydrophobic cyclopropane group.
  • CAS : 915922-83-7 .
4,4'-Methylenebis(cyclohexylamine) (PACM)
  • Molecular Formula : C₁₃H₂₆N₂
  • Molecular Weight : 210.36 g/mol
  • Key Features :
    • Diamine structure with two cyclohexyl groups linked by a methylene bridge.
    • Lacks the piperidine ring and carbonyl group, resulting in distinct physicochemical properties (e.g., higher basicity due to two primary amines).
    • Exists as geometric isomers (trans-trans, cis-cis, cis-trans), which may influence crystallinity and solubility .
(1-Cyclohexylpiperidin-4-yl)methanamine Dihydrochloride
  • Molecular Formula : C₁₂H₂₅ClN₂
  • Molecular Weight : 232.8 g/mol
  • Dihydrochloride salt form enhances water solubility compared to the free base of the target compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
This compound C₁₃H₂₂N₂O 222.33 (calculated) Cyclohexanecarbonyl, methanamine Amine, ketone Hypothetical high lipophilicity
1-(1-Cyclopropanecarbonylpiperidin-4-yl)methanamine C₁₀H₁₈N₂O 182.27 Cyclopropanecarbonyl, methanamine Amine, ketone Increased ring strain
4,4'-Methylenebis(cyclohexylamine) C₁₃H₂₆N₂ 210.36 Methylene bridge, cyclohexyl Primary amines Geometric isomerism
(1-Cyclohexylpiperidin-4-yl)methanamine Dihydrochloride C₁₂H₂₅ClN₂ 232.8 Cyclohexyl, methanamine Amine (salt form) Enhanced water solubility

Research Findings and Implications

Structural Impact on Bioactivity

  • Cyclopropane vs. Cyclohexane : The cyclopropanecarbonyl analog (C₁₀H₁₈N₂O) may exhibit faster metabolic clearance due to its strained ring, whereas the cyclohexanecarbonyl group in the target compound could prolong half-life in vivo .
  • Salt Formation : The dihydrochloride salt of (1-Cyclohexylpiperidin-4-yl)methanamine demonstrates improved solubility, suggesting that similar derivatization of the target compound (e.g., hydrochloride salt) could enhance bioavailability .
  • Diamine vs.

Biological Activity

(1-Cyclohexanecarbonylpiperidin-4-yl)methanamine, also known by its CAS number 1590187-38-4, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a cyclohexanecarbonyl group attached to a piperidine ring, suggests various mechanisms of action that can influence biological systems.

  • Molecular Formula : C13H19N2O
  • Molecular Weight : 219.30 g/mol
  • Structure : The compound contains a piperidine ring, which is known for its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its potential as a therapeutic agent. Key areas of investigation include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutics.
  • Neuroprotective Effects : There is evidence that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection.

Anticancer Activity

A study conducted by Beauparlant et al. (2009) examined the effects of similar piperidine derivatives on tumor growth in xenograft models. The results indicated that compounds with structural similarities to this compound could significantly reduce tumor size and improve survival rates in treated subjects .

Neuroprotective Effects

Research published in the Journal of Pharmacology highlighted the neuroprotective effects of piperidine derivatives. In vitro studies demonstrated that these compounds could reduce apoptosis in neuronal cells exposed to oxidative stressors .

Antimicrobial Properties

A comparative study assessed the antimicrobial efficacy of this compound against common pathogens. The findings revealed significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInhibition of tumor growthBeauparlant et al., 2009
NeuroprotectiveReduction of oxidative stress-induced apoptosisJournal of Pharmacology
AntimicrobialInhibition of bacterial growthComparative Study on Antimicrobials

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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